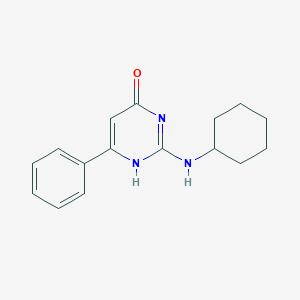
2-(cyclohexylamino)-6-phenyl-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt typically involves the phosphorylation of guanosine derivatives. The process includes multiple steps of protection and deprotection of functional groups to ensure the selective formation of the pentaphosphate linkage. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers that can handle the complex sequence of reactions required. The process is optimized to ensure high yield and purity, often involving chromatographic techniques for purification.
化学反应分析
Types of Reactions
P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction can alter the nucleotide’s structure, potentially affecting its biological activity.
Reduction: This reaction can be used to modify the compound’s functional groups.
Substitution: This reaction can introduce different substituents into the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotides, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide interactions and as a reagent in synthetic chemistry.
Biology: It is used in studies of nucleotide metabolism and enzyme interactions.
Industry: It can be used in the development of diagnostic tools and as a standard in analytical chemistry.
作用机制
The mechanism of action of P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can act as a competitive inhibitor, binding to the active site of enzymes and preventing the natural substrate from binding. This can lead to the inhibition of enzymatic activity and affect various biological pathways.
相似化合物的比较
Similar Compounds
Adenosine-5′-pentaphosphate: Another nucleotide analog with similar properties.
Cytidine-5′-pentaphosphate: A compound with similar structure but different base.
Uridine-5′-pentaphosphate: Another nucleotide analog with a different base.
Uniqueness
P1,P5-Di(guanosine-5′) pentaphosphate ammonium salt is unique due to its specific guanosine base, which can interact differently with enzymes and other biological molecules compared to other nucleotide analogs. This uniqueness makes it valuable for studying specific biochemical pathways and for developing targeted therapeutic agents.
属性
IUPAC Name |
2-(cyclohexylamino)-6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-15-11-14(12-7-3-1-4-8-12)18-16(19-15)17-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHCNMIVBLWRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-METHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE](/img/structure/B7811648.png)
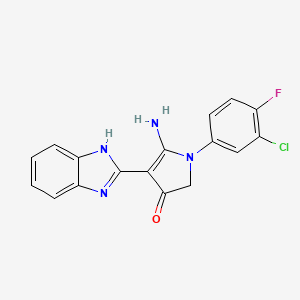
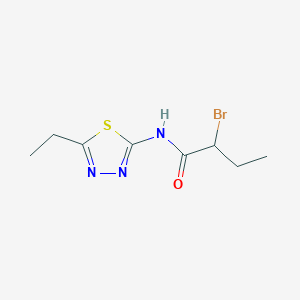
![2-[2-(4-Fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-methylanilino)-4-oxobutanoic acid](/img/structure/B7811671.png)
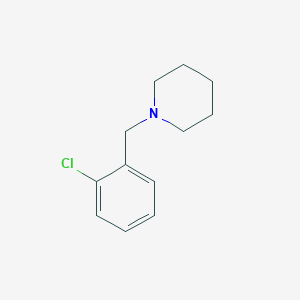
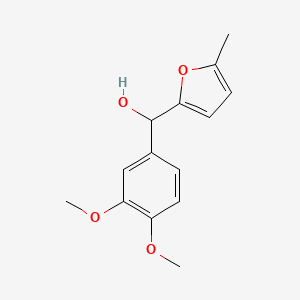
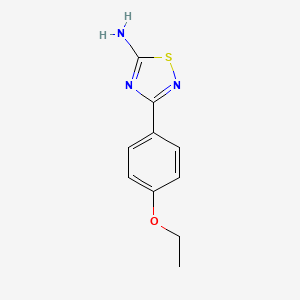
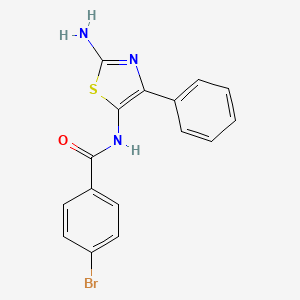
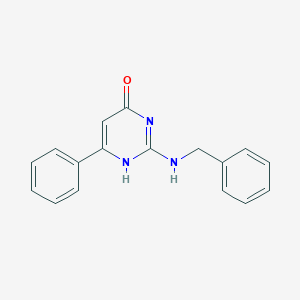
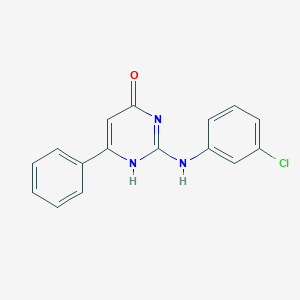

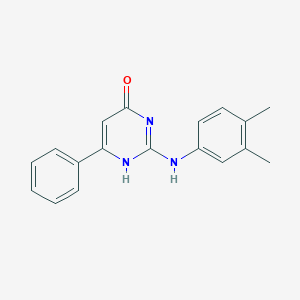
![2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B7811723.png)
![N-(3-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7811731.png)
